

Application Notes and Protocols for ELISPOT Assay Using Tyrosinase Peptide YMDGTMSQV

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Compound of Interest

[Asp371]-Tyrosinase (369-377),
human

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Introduction

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive technique used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1] This method is particularly valuable for monitoring antigen-specific T-cell responses in various fields, including cancer immunology, vaccine development, and infectious disease research.[1][2] The assay captures cytokines secreted by activated T-cells onto a membrane, and each spot that develops corresponds to a single cytokine-producing cell. This document provides a detailed protocol for performing an Interferon-gamma (IFN-γ) ELISPOT assay to detect and quantify T-cells responding to the tyrosinase-derived peptide YMDGTMSQV.

Tyrosinase is a key enzyme in melanin synthesis and is expressed in melanocytes and melanoma cells.[3] The peptide YMDGTMSQV is a well-characterized HLA-A*02:01-restricted epitope from human tyrosinase.[3] It is frequently used to stimulate specific cytotoxic T lymphocytes (CTLs) and assess their anti-tumor activity by measuring IFN-y production.[3][4]

Core Principles of the ELISPOT Assay



The ELISPOT assay is a modification of the ELISA technique. A 96-well plate with a polyvinylidene difluoride (PVDF) membrane is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-y).[5] Peripheral blood mononuclear cells (PBMCs) are then added to the wells along with the specific antigen, in this case, the tyrosinase peptide YMDGTMSQV. T-cells that recognize the peptide will become activated and secrete IFN-y. The secreted cytokine is immediately captured by the antibody on the membrane in the vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope on the cytokine is added. This is followed by the addition of an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase) and a precipitating substrate. This enzymatic reaction results in the formation of a visible, colored spot at the location of each cytokine-secreting cell. The spots can then be counted to determine the frequency of antigen-specific T-cells.

Experimental Protocols Materials and Reagents

- Human IFN-y ELISPOT kit (containing capture antibody, biotinylated detection antibody, and streptavidin-enzyme conjugate)
- PVDF membrane 96-well plates
- Tyrosinase peptide YMDGTMSQV (lyophilized)
- · Dimethyl sulfoxide (DMSO), sterile
- Phosphate-buffered saline (PBS), sterile
- Fetal bovine serum (FBS), heat-inactivated
- RPMI-1640 medium
- Penicillin-Streptomycin solution
- · L-glutamine
- Human peripheral blood mononuclear cells (PBMCs)



- FicoII-Paque™ for PBMC isolation
- Phytohemagglutinin (PHA) or a positive control peptide pool (e.g., CEF)
- 35% or 70% Ethanol
- Substrate solution (e.g., AEC, BCIP/NBT)
- · Deionized water

Protocol: IFN-y ELISPOT Assay with Tyrosinase Peptide YMDGTMSQV

Day 1: Plate Coating

- Pre-wet the PVDF membrane of each well of the 96-well plate with 15 μ L of 35% or 70% ethanol for 1 minute.[5][6]
- Wash the plate three times with 150 μL/well of sterile PBS.[5]
- Dilute the anti-IFN-y capture antibody to the recommended concentration in sterile PBS.
- Add 100 μL of the diluted capture antibody to each well.[5]
- Seal the plate and incubate overnight at 4°C.[5]

Day 2: Cell Stimulation

- Prepare the tyrosinase peptide stock solution. Dissolve the lyophilized YMDGTMSQV peptide in a small amount of DMSO, then dilute to a final stock concentration (e.g., 1 mg/mL) with sterile water or PBS. Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.[5][7]
- Aseptically decant the capture antibody solution from the plate.
- Wash the plate once with 150 µL/well of sterile PBS.[5]

Methodological & Application





- Block the membrane by adding 150 μL/well of complete RPMI medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine) to each well.
 [5]
- Incubate the plate for at least 2 hours at 37°C in a 5% CO2 incubator.[5]
- Isolate PBMCs from fresh human blood using Ficoll-Paque™ density gradient centrifugation.
- Wash the isolated PBMCs twice with complete RPMI medium and resuspend them to a final concentration of 2-3 x 10⁶ cells/mL in complete RPMI medium.[5]
- Prepare the peptide working solutions. Dilute the tyrosinase peptide stock solution to a 2x final concentration (e.g., 2 μg/mL) in complete RPMI medium.[5] Also prepare working solutions for your negative control (medium with DMSO at the same concentration as the peptide solution) and positive control (e.g., PHA at 1-5 μg/mL or a CEF peptide pool).[7]
- Decant the blocking solution from the ELISPOT plate.
- Add 50 μL of the 2x peptide working solution, negative control, or positive control to the appropriate wells.[5]
- Gently resuspend the PBMCs and add 50 μ L of the cell suspension (containing 1-1.5 x 10⁵ cells) to each well.[5][6] The final volume in each well will be 100 μ L.
- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[6] Do not disturb the plate during this incubation period to avoid the formation of indistinct spots.[6]

Day 3: Spot Development

- Discard the cells by flicking the plate and wash the plate six times with PBS containing 0.05% Tween 20 (PBST).[5]
- Dilute the biotinylated anti-IFN-y detection antibody in PBS containing 0.5% BSA.[5]
- Add 100 μL of the diluted detection antibody to each well.[5]
- Incubate the plate for 2 hours at 37°C.[5]



- Wash the plate three times with PBST.[5]
- Add 100 μL of the streptavidin-enzyme conjugate, diluted according to the manufacturer's instructions, to each well.
- Incubate for 1 hour at room temperature.[5]
- Wash the plate three times with PBST, followed by three washes with PBS.
- Add 100 μL of the substrate solution (e.g., AEC) to each well and monitor spot development.
 This can take 5-30 minutes.[5]
- Stop the reaction by washing the plate thoroughly with deionized water.
- Allow the plate to dry completely in the dark.
- Count the spots in each well using an automated ELISPOT reader. The results are typically expressed as spot-forming cells (SFC) per 10⁶ PBMCs.

Data Presentation

Quantitative data from the ELISPOT assay should be summarized in a clear and structured table. The number of spots in the negative control wells should be subtracted from the peptide-stimulated wells to determine the antigen-specific response. A response is often considered positive if the number of spots is at least double that of the negative control and above a certain threshold (e.g., 10 spots per 10⁶ cells).[9]

Table 1: Representative ELISPOT Data for Tyrosinase Peptide YMDGTMSQV



Donor ID	Treatment Group	Cell Number per Well	Stimulant	Mean SFC per 10 ⁶ PBMCs	Standard Deviation
001	Pre- Vaccination	2.5 x 10 ⁵	Media (Negative Control)	5	2
2.5 x 10 ⁵	YMDGTMSQ V (1 μg/mL)	8	3		
2.5 x 10 ⁵	PHA (Positive Control)	1500	120		
001	Post- Vaccination	2.5 x 10 ⁵	Media (Negative Control)	7	3
2.5 x 10 ⁵	YMDGTMSQ V (1 μg/mL)	150	25		
2.5 x 10⁵	PHA (Positive Control)	1650	150		
002	Pre- Vaccination	2.5 x 10 ⁵	Media (Negative Control)	3	1
2.5 x 10⁵	YMDGTMSQ V (1 μg/mL)	4	2		
2.5 x 10 ⁵	PHA (Positive Control)	1200	100		
002	Post- Vaccination	2.5 x 10 ⁵	Media (Negative Control)	5	2
2.5 x 10 ⁵	YMDGTMSQ V (1 μg/mL)	95	15	-	



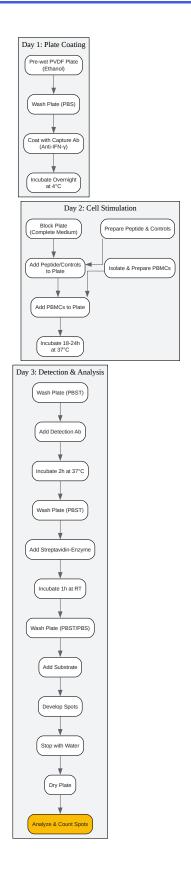
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2.5 x 10⁵ PHA (Positive 1350 110 Control)

Mandatory Visualizations

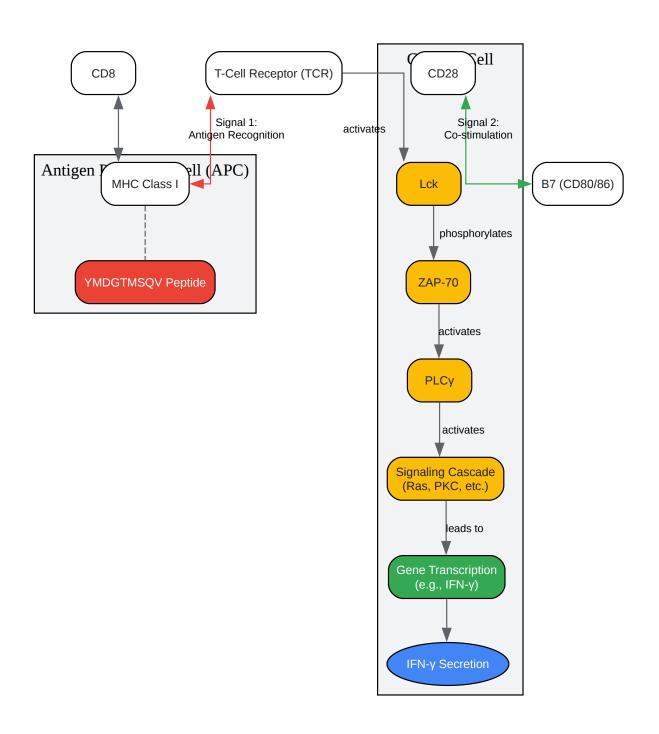




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Caption: ELISPOT Assay Experimental Workflow.





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Caption: T-Cell Activation by Tyrosinase Peptide.



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